2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound notable for its unique structural features and potential biological activity. This compound is classified as a quinazoline derivative, which is a significant class in medicinal chemistry due to their diverse pharmacological properties. The presence of a fluorine atom and various functional groups within its structure enhances its potential applications in drug development, particularly in targeting specific enzymes and receptors associated with various diseases.
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves several key steps:
The molecular structure of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide can be described as follows:
The compound's structure can be depicted using SMILES notation: CC1=Nc2ccc(cc2C(N1CC(Nc1ccc2cc[nH]c2c1)=O)=O)F
.
The chemical reactivity of this compound can be explored through various pathways typical of quinazoline derivatives:
The mechanism of action for 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets:
Key physical and chemical properties of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide include:
Property | Value |
---|---|
Molecular Weight | 350.35 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP | 2.875 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 57.316 Ų |
These properties are critical for understanding the compound's behavior in biological systems and its potential bioavailability.
The applications of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide span several scientific fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3